VEGFR2-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VEGFR2-IN-7 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR2), a key receptor involved in angiogenesis, the process of forming new blood vessels. This receptor plays a crucial role in various physiological and pathological processes, including tumor growth and metastasis. This compound is designed to inhibit the activity of VEGFR2, thereby potentially reducing angiogenesis and tumor growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR2-IN-7 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the creation of the core chemical structure through a series of reactions such as condensation, cyclization, and substitution.
Functionalization: The core structure is then functionalized by adding various chemical groups to enhance its activity and selectivity towards VEGFR2.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
VEGFR2-IN-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
VEGFR2-IN-7 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of angiogenesis in tumor models, potentially leading to new cancer therapies.
Vascular Biology: Researchers use this compound to investigate the role of VEGFR2 in blood vessel formation and maintenance.
Drug Development:
Mécanisme D'action
VEGFR2-IN-7 exerts its effects by binding to the VEGFR2 receptor, preventing its activation by vascular endothelial growth factors. This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key pathways affected include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to VEGFR2-IN-7 include:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Another multi-kinase inhibitor that targets VEGFR2 among other receptors.
Axitinib: A selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.
Uniqueness
This compound is unique in its high specificity and potency towards VEGFR2, making it a valuable tool for studying VEGFR2-mediated processes. Unlike some multi-targeted inhibitors, this compound provides more precise inhibition, reducing off-target effects and potential toxicity .
Propriétés
Formule moléculaire |
C18H17NO3 |
---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
[3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C18H17NO3/c1-13-17(12-21-16-9-5-6-14(10-16)11-20)19-18(22-13)15-7-3-2-4-8-15/h2-10,20H,11-12H2,1H3 |
Clé InChI |
UPVJJOGZAKVERR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.